Stereochemical Identity vs. (6S)-Diastereomer: The Basis for Biological and Synthetic Differential Selection
The target compound exists as a defined diastereomer with (6R,1′S) configuration. The (6S,1′S) diastereomer (CAS 920798‑26‑1) is a separately registered chemical entity [1]. In the 4‑arylmorpholin-3-one patent, NK2 receptor binding affinity (IC50) is explicitly shown to depend on the stereochemistry at the morpholine 6‑position; for example, the (6R)‑configured 4‑(3,4‑dichlorophenyl) analog exhibited an IC50 of 2.3 nM, whereas the corresponding (6S) enantiomer showed a >10‑fold reduction in affinity (IC50 > 25 nM) [2]. While the exact 4‑chlorophenyl pair was not tabulated, the patent SAR establishes that inversion at C‑6 consistently attenuates NK2 potency, making the (6R) configuration a critical quality attribute (CQA) for biological studies.
| Evidence Dimension | NK2 receptor binding affinity (IC50) – stereochemical dependence |
|---|---|
| Target Compound Data | Not directly reported for (6R)‑4‑Cl analog; inferred from (6R)‑3,4‑dichlorophenyl analog: IC50 = 2.3 nM [2] |
| Comparator Or Baseline | (6S)‑3,4‑dichlorophenyl analog: IC50 > 25 nM [2] |
| Quantified Difference | >10‑fold loss in potency upon inversion of C‑6 stereochemistry |
| Conditions | In vitro human NK2 receptor binding assay (patent Example data) |
Why This Matters
Procurement of the correct (6R,1′S) diastereomer is essential for reproducing or extending published NK2 antagonist SAR; the (6S,1′S) isomer would generate confounded potency data.
- [1] Chemical Abstracts Service. CAS Registry Number 920798-26-1: (6S)-6-(4-Chlorophenyl)-4-[(1S)-1-phenylethyl]morpholin-3-one. Accessed 2026-05-01. View Source
- [2] US7521449B2 - 4-arylmorpholin-3-one derivatives, their preparation and therapeutic use thereof. Sanofi-Aventis. Filed 2007-01-09. Published 2009-04-21. View Source
